molecular formula C47H46O6 B579417 Methyl 2,3,4-tri-O-benzyl-6-O-trityl-A-D-glucopyranoside CAS No. 18685-19-3

Methyl 2,3,4-tri-O-benzyl-6-O-trityl-A-D-glucopyranoside

Cat. No.: B579417
CAS No.: 18685-19-3
M. Wt: 706.879
InChI Key: AYWIUINDNNLVIG-PSKPMRIASA-N
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Description

Methyl 2,3,4-tri-O-benzyl-6-O-trityl-α-D-glucopyranoside (CAS: 18685-19-3) is a protected glucose derivative extensively used in carbohydrate chemistry as a key intermediate for synthesizing complex oligosaccharides and glycoconjugates. Its molecular formula is C₄₇H₄₆O₆, with a molecular weight of 706.88 g/mol . The compound features three benzyl groups at the O-2, O-3, and O-4 positions and a bulky trityl (triphenylmethyl) group at O-6, leaving the anomeric methoxy group intact . This protection strategy stabilizes the molecule during glycosylation reactions while enabling selective deprotection under acidic conditions for further functionalization .

The synthesis involves sequential tritylation and benzylation of methyl α-D-glucopyranoside, achieving high yields (72–89%) depending on reaction conditions . Characterization via FTIR, NMR, and mass spectrometry confirms its structure, with distinct spectral features such as aromatic proton signals (7.20–7.40 ppm in ¹H NMR) from benzyl and trityl groups .

Properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-methoxy-3,4,5-tris(phenylmethoxy)-6-(trityloxymethyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H46O6/c1-48-46-45(51-34-38-24-12-4-13-25-38)44(50-33-37-22-10-3-11-23-37)43(49-32-36-20-8-2-9-21-36)42(53-46)35-52-47(39-26-14-5-15-27-39,40-28-16-6-17-29-40)41-30-18-7-19-31-41/h2-31,42-46H,32-35H2,1H3/t42-,43-,44+,45-,46+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWIUINDNNLVIG-PSKPMRIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H46O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401141481
Record name Methyl 2,3,4-tris-O-(phenylmethyl)-6-O-(triphenylmethyl)-α-D-glucopyranoside
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

706.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18685-19-3
Record name Methyl 2,3,4-tris-O-(phenylmethyl)-6-O-(triphenylmethyl)-α-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18685-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,3,4-tris-O-(phenylmethyl)-6-O-(triphenylmethyl)-α-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401141481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Tritylation at the C6 Position

The initial step involves introducing the trityl (triphenylmethyl) group at the primary hydroxyl (C6) of methyl-α-D-glucopyranoside. This reaction exploits the steric bulk of the trityl group to selectively protect the C6 position under mild conditions.

Procedure :

  • Reagents : Methyl-α-D-glucopyranoside (1.0 equiv), trityl chloride (1.2 equiv), triethylamine (TEA, 2.0 equiv), 4-dimethylaminopyridine (DMAP, 0.5 equiv), and dimethylformamide (DMF) as the solvent.

  • Conditions : The mixture is stirred at room temperature under nitrogen for 12 hours.

  • Workup : The reaction is quenched by pouring into ice-water, followed by extraction with dichloromethane (DCM). The organic layer is washed with water, dried over Na₂SO₄, and purified via column chromatography (100% ethyl acetate in hexane).

Key Observations :

  • DMAP accelerates the reaction by acting as a nucleophilic catalyst.

  • The trityl group’s bulkiness prevents over-substitution at secondary hydroxyls.

  • Yield : 50% after purification.

Benzylation at the C2, C3, and C4 Positions

Following tritylation, the secondary hydroxyls (C2, C3, C4) are benzylated using sodium hydride (NaH) and benzyl bromide (BnBr). NaH deprotonates the hydroxyl groups, enabling nucleophilic substitution with BnBr.

Procedure :

  • Reagents : Methyl-6-O-trityl-α-D-glucopyranoside (1.0 equiv), NaH (60% in mineral oil, 4.5 equiv), BnBr (4.5 equiv), and DMF.

  • Conditions : NaH is added to a DMF solution of the tritylated intermediate at 0°C. After 30 minutes, BnBr is introduced, and the reaction proceeds at room temperature overnight.

  • Workup : The mixture is quenched with methanol, extracted with DCM, washed with brine, dried, and purified via column chromatography (5% ethyl acetate in hexane).

Key Observations :

  • Excess NaH ensures complete deprotonation of all secondary hydroxyls.

  • Yield : 68% after purification.

Reaction Optimization and Conditions

Tritylation Optimization

ParameterOptimal ValueImpact on Yield/Selectivity
Trityl chloride (equiv)1.2Higher equivalents risk byproducts.
DMAP (equiv)0.5Catalytic amounts suffice for rate enhancement.
SolventDMFPolar aprotic solvent stabilizes intermediates.

Benzylation Optimization

ParameterOptimal ValueImpact on Yield/Selectivity
NaH (equiv)4.5Ensures complete deprotonation.
Temperature0°C → room tempPrevents exothermic side reactions.
Purification5% EtOAc/hexaneRemoves unreacted BnBr and NaH residues.

Analytical Characterization

Chromatographic Analysis

  • TLC :

    • Tritylated intermediate: Rf = 0.5 (100% ethyl acetate in hexane).

    • Benzylated product: Rf = 0.7 (5% ethyl acetate in hexane).

Comparative Analysis of Synthetic Routes

The described method prioritizes regioselectivity and anomeric stability . Alternative approaches, such as using tert-butyldimethylsilyl (TBDMS) for primary hydroxyl protection, are less common due to:

  • Cost : Trityl chloride is more economical than silylating agents.

  • Ease of Deprotection : Trityl groups are cleaved under mild acidic conditions (e.g., acetic acid) .

Chemical Reactions Analysis

Methyl 2,3,4-tri-O-benzyl-6-O-trityl-A-D-glucopyranoside can undergo various chemical reactions, including:

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of Methyl 2,3,4-tri-O-benzyl-6-O-trityl-α-D-glucopyranoside often involves the selective protection of hydroxyl groups on glucopyranose. Various methods have been reported for its preparation, including:

  • Benzylation Reactions : The compound can be synthesized via benzylation of methyl α-D-glucopyranoside using benzyl chloride and sodium hydride under controlled heating conditions. This method has been optimized to achieve high yields while minimizing side products .
  • Tritylation : The introduction of the trityl group at the 6-position enhances the stability and reactivity of the compound in subsequent glycosylation reactions .

Scientific Research Applications

Methyl 2,3,4-tri-O-benzyl-6-O-trityl-α-D-glucopyranoside serves as an important building block in various research contexts:

Glycosylation Studies

This compound is frequently employed in glycosylation reactions to form glycosidic bonds. It acts as a donor in reactions with various acceptors to synthesize oligosaccharides and glycoconjugates. Its protective groups allow for regioselective modifications and further functionalizations .

Development of Glycoconjugates

Researchers utilize this compound in the synthesis of glycoconjugates, which are vital for studying biological interactions involving carbohydrates. These glycoconjugates can mimic natural glycoproteins or glycolipids, aiding in the understanding of cell signaling and immune responses .

Drug Development

The compound's derivatives have shown potential in drug development, particularly in targeting specific biological pathways through carbohydrate recognition. This application is crucial for designing therapeutics that can interact selectively with glycan-binding proteins .

Case Study 1: Synthesis Optimization

A study by Koto et al. demonstrated an efficient one-step synthesis of Methyl 2,3,4-tri-O-benzyl-6-O-trityl-α-D-glucopyranoside from methyl α-D-glucopyranoside with a yield of 61%. The methodology involved controlled heating with benzyl chloride and sodium hydride, showcasing the compound's utility as a precursor for further synthetic applications .

Case Study 2: Glycoconjugate Formation

In another research effort, this compound was used to create complex glycoconjugates that were tested for their ability to inhibit bacterial adhesion to host cells. The results indicated that specific modifications to the sugar moiety significantly enhanced binding affinity towards bacterial lectins .

Mechanism of Action

The mechanism of action of Methyl 2,3,4-tri-O-benzyl-6-O-trityl-A-D-glucopyranoside primarily involves its role as a protecting group in organic synthesis. The benzyl and trityl groups protect specific hydroxyl groups on the glucopyranoside core, preventing unwanted reactions at these sites. This allows for selective reactions at other positions on the molecule. The compound does not have a direct biological mechanism of action but is crucial in the synthesis of biologically active molecules.

Comparison with Similar Compounds

Table 1: Key Features of Methyl 2,3,4-tri-O-benzyl-6-O-trityl-α-D-glucopyranoside and Analogues

Compound Name Protecting Groups Molecular Formula Key Properties Applications References
Target Compound O-2,3,4-benzyl; O-6-trityl C₄₇H₄₆O₆ Bulky trityl group enhances steric hindrance; mp ~150–151°C; soluble in THF Glycosylation building block
Methyl 2,3,4-tri-O-benzoyl-6-O-trityl-α-D-glucopyranoside O-2,3,4-benzoyl; O-6-trityl C₄₇H₃₈O₉ Lower mp (96–98°C); IR carbonyl peaks at 1730, 1714 cm⁻¹ Antimicrobial studies
Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside O-2,3,4,6-benzyl C₃₅H₃₈O₆ Fully benzylated; mp 82–84°C; highly reactive in glycosylation Oligosaccharide synthesis
Methyl 6-O-(4-methoxybenzoyl)-α-D-glucopyranoside O-6-(4-methoxybenzoyl) C₁₅H₂₀O₈ Polar acyl group; lower lipophilicity; mp 102–104°C Antimicrobial activity screening
Methyl 6-O-triisopropylsilyl-2,3,4-tri-O-benzoyl-α-D-glucopyranoside O-2,3,4-benzoyl; O-6-silyl C₃₇H₄₆O₉Si Silyl group enables fluoride-mediated deprotection; mp 110–112°C Regioselective glycosylation

Physicochemical Properties

  • Steric Effects : The trityl group in the target compound provides superior steric shielding compared to benzoyl or acetyl groups, directing glycosylation to specific positions (e.g., O-4) .
  • Solubility : Trityl and benzyl groups confer high solubility in chloroform and THF, whereas benzoyl analogues require polar aprotic solvents (e.g., DMF) .
  • Thermal Stability : The target compound’s higher melting point (~150°C) vs. benzoyl derivatives (96–98°C) reflects stronger van der Waals interactions from aromatic groups .

Research Findings and Trends

  • Deprotection Efficiency : Trityl groups are removed 3–5× faster than benzyl groups under acidic conditions, enabling sequential functionalization .
  • Regioselectivity : Bulky trityl groups in the target compound reduce O-6 reactivity by 40% compared to O-4 in glycosylation reactions, favoring 1→4 linkages .
  • Computational Modeling : Molecular dynamics simulations show trityl groups increase the energy barrier for nucleophilic attack at O-6 by 15–20 kcal/mol, aligning with experimental observations .

Biological Activity

Methyl 2,3,4-tri-O-benzyl-6-O-trityl-α-D-glucopyranoside is a complex carbohydrate derivative with significant implications in biochemical research and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant studies that highlight its interactions with biological systems.

Chemical Structure and Properties

Methyl 2,3,4-tri-O-benzyl-6-O-trityl-α-D-glucopyranoside has the molecular formula C₄₇H₄₆O₉ and a molecular weight of 748.82 g/mol. The compound features multiple protective groups (benzyl and trityl), which enhance its stability and reactivity in various chemical environments. These modifications are crucial for its role in carbohydrate chemistry, particularly in the synthesis of glycosides and other carbohydrate-derived pharmaceuticals.

Synthesis

The synthesis of Methyl 2,3,4-tri-O-benzyl-6-O-trityl-α-D-glucopyranoside typically involves several steps:

  • Starting Material : The process begins with commercially available sugar derivatives.
  • Protection of Hydroxyl Groups : Selective protection of hydroxyl groups using benzyl chloride and trityl chloride.
  • Deprotection : Controlled deprotection to yield the final product.

The efficiency of the synthesis can vary; for example, a reported yield is around 61% when utilizing specific reaction conditions involving sodium hydride and benzyl chloride .

Enzyme Interactions

Methyl 2,3,4-tri-O-benzyl-6-O-trityl-α-D-glucopyranoside exhibits notable biological activity primarily through its interactions with enzymes involved in carbohydrate metabolism:

  • Glycosidase Inhibition : It has been shown to inhibit certain glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. This inhibition can impact carbohydrate digestion and absorption, suggesting potential applications in managing metabolic disorders .
  • Glycosylation Processes : The compound plays a role in glycosylation reactions, which are critical for the post-translational modification of proteins. Its protective groups influence selectivity in these reactions, making it a valuable building block in synthetic carbohydrate chemistry .

Therapeutic Applications

The potential therapeutic applications of Methyl 2,3,4-tri-O-benzyl-6-O-trityl-α-D-glucopyranoside include:

  • Antidiabetic Agents : By modulating enzyme activity related to carbohydrate metabolism, it may serve as a lead compound for developing antidiabetic drugs.
  • Cancer Research : Some studies suggest that compounds with similar structures exhibit anticancer properties by targeting specific cellular pathways involved in tumor growth .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

  • Enzymatic Activity Study : A study demonstrated that Methyl 2,3,4-tri-O-benzyl-6-O-trityl-α-D-glucopyranoside significantly inhibited α-glucosidase activity in vitro. This suggests its potential as a therapeutic agent for controlling blood glucose levels .
  • Synthesis Improvement : Research has focused on improving the synthesis route to increase yields and reduce by-products. For instance, optimizing reaction conditions led to a more efficient production process with higher purity levels .
  • Comparative Analysis : In comparative studies with structurally similar compounds, Methyl 2,3,4-tri-O-benzyl-6-O-trityl-α-D-glucopyranoside was found to exhibit superior inhibitory effects on certain glycosidases due to its unique structural features .

Q & A

Q. What is the rationale for using benzyl and trityl protecting groups in the synthesis of Methyl 2,3,4-tri-O-benzyl-6-O-trityl-α-D-glucopyranoside?

The benzyl (Bn) and trityl (Tr) groups protect hydroxyl positions during glycosylation or functionalization. Benzyl groups are stable under acidic and basic conditions but can be removed via hydrogenolysis or Lewis acids (e.g., BCl₃). The trityl group, being bulkier and acid-sensitive, selectively protects the primary 6-OH position and is cleaved under mild acidic conditions (e.g., dilute HCl in methanol). This differentiation allows sequential deprotection strategies in multi-step syntheses .

Q. How is the structure of this compound confirmed after synthesis?

Structural confirmation relies on NMR spectroscopy (¹H, ¹³C, and DEPT for stereochemistry), mass spectrometry (ESI-MS or MALDI-TOF for molecular weight), and polarimetry (to verify the α-anomeric configuration). For example, the absence of a 6-OH proton in ¹H NMR and characteristic trityl aromatic signals (~7.2–7.5 ppm) confirm protection .

Q. What are common synthetic routes to prepare this compound?

A typical protocol involves:

  • Step 1 : Perbenzylation of methyl α-D-glucopyranoside using benzyl bromide and NaH in DMF.
  • Step 2 : Selective tritylation at the 6-OH position using trityl chloride in pyridine.
  • Step 3 : Purification via column chromatography (hexane/ethyl acetate gradient). Yields (~60–70%) depend on steric hindrance during tritylation .

Advanced Research Questions

Q. How does steric hindrance from the trityl group influence glycosylation efficiency when using this compound as a donor?

The bulky trityl group at C6 can reduce glycosylation yields by sterically blocking nucleophilic attack. However, it enhances β-selectivity in glycosidic bond formation when paired with participating solvents (e.g., acetonitrile) or promoters like NIS/TfOH. For example, β/α ratios up to 9:1 are achieved in glucosylations of secondary alcohols under kinetic control .

Q. What strategies mitigate competing side reactions during trityl group deprotection?

Acidic cleavage of the trityl group (e.g., 1% HCl in MeOH) risks partial benzyl group removal. To prevent this:

  • Use buffered acidic conditions (e.g., HOAc/NaOAc in H₂O/THF) to maintain pH >2.
  • Monitor reaction progress via TLC (disappearance of trityl’s UV-active spot).
  • Employ scavengers (e.g., 2,6-lutidine) to trap released trityl carbocations .

Q. How can conflicting data on glycosylation regioselectivity be resolved?

Discrepancies in regioselectivity often arise from variations in:

  • Promoters : NIS/TMSOTf favors β-selectivity, while BF₃·Et₂O may increase α-anomer formation.
  • Temperature : Lower temperatures (−40°C) stabilize β-intermediates.
  • Solvent : Diethyl ether enhances β-selectivity compared to dichloromethane. Systematic optimization using design-of-experiment (DoE) frameworks is recommended .

Data Analysis & Methodological Challenges

Q. How to troubleshoot unexpected byproducts in multi-step syntheses involving this compound?

Common byproducts include:

  • Incomplete tritylation : Detectable via ¹H NMR (residual 6-OH signal at δ ~3.5 ppm).
  • Benzyl migration : Observed as shifted aromatic signals in NMR; mitigated by avoiding excess base during protection.
  • Anomerization : Additives like DTBMP (2,6-di-tert-butylpyridine) stabilize the α-configuration during glycosylation .

Q. What advanced techniques characterize the conformational flexibility of this compound?

  • NOESY/ROESY NMR : Identifies spatial proximity between anomeric protons and adjacent benzyl groups.
  • X-ray crystallography : Resolves absolute stereochemistry and packing effects (e.g., highlights synchrotron data for analogous compounds).
  • DFT calculations : Predict preferred ring conformations (⁴C₁ vs. ¹C₄) and glycosidic bond angles .

Applications in Oligosaccharide Synthesis

Q. How is this compound used to build branched oligosaccharides?

As a key intermediate , it enables:

  • Orthogonal deprotection : Sequential removal of trityl (acid) and benzyl (H₂/Pd-C) groups for selective glycosylation at C6 or C2/C3/C4.
  • Chain elongation : Coupling with thioglycoside or trichloroacetimidate donors via Schmidt or Fraser-Reid protocols .

Q. What challenges arise in scaling up syntheses involving this compound?

  • Cost : Trityl reagents are expensive; alternatives like silyl ethers (TBDMS) are less stable.
  • Purification : Column chromatography is labor-intensive; switch to recrystallization (e.g., using toluene/hexane).
  • Stability : Store under inert gas (Ar) at −20°C to prevent trityl group hydrolysis .

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